2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde
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Overview
Description
2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzyl group attached to the benzothiazole ring, which is further linked to a malonaldehyde moiety.
Mechanism of Action
Target of Action
Similar compounds have shown potential antidepressant and anticonvulsant effects
Mode of Action
It is suggested that the antidepressant activity of similar compounds may be via increasing the concentrations of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased levels can alleviate depressive symptoms.
Biochemical Pathways
Given its potential antidepressant and anticonvulsant effects, it may influence the serotonergic and noradrenergic systems . These systems are involved in various physiological functions, including mood regulation, sleep, and response to stress.
Result of Action
Similar compounds have shown potential antidepressant and anticonvulsant effects . These effects suggest that the compound may modulate neuronal activity, potentially by altering neurotransmitter levels or receptor activity.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to display a wide spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties . The mechanism for the antidepressant activity of some benzothiazole derivatives may be via increasing the concentrations of serotonin and norepinephrine .
Cellular Effects
Benzothiazole derivatives have been shown to have potential antidepressant and anticonvulsant effects .
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially influencing their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde typically involves the condensation of 2-aminobenzenethiol with benzyl aldehydes under acidic or basic conditions. One common method involves the use of glacial acetic acid as a catalyst in ethanol, where the reaction mixture is heated to reflux . Another approach includes the use of sodium metabisulfite (Na₂S₂O₅) as a catalyst, which facilitates the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family, known for its wide range of biological activities.
2-(Benzothiazol-2-yl)phenol: A derivative with similar structural features and biological activities.
Uniqueness
2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde stands out due to its unique combination of a benzyl group and a malonaldehyde moiety, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
2-(3-benzyl-1,3-benzothiazol-2-ylidene)propanedial |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-11-14(12-20)17-18(10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)21-17/h1-9,11-12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLUFTWJYOKKQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=C(C=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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